The compound is categorized under esters, specifically as a diester derived from the reaction of stearic acid with a polyol. Its structure includes long hydrocarbon chains, which contribute to its physical properties and applications.
The synthesis of 2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate typically involves the esterification process. This can be achieved through the following method:
The reaction can be summarized as follows:
WISHAYXBCWYEPX-UHFFFAOYSA-N
CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC
This structure indicates that the compound is likely to exhibit significant lipophilicity due to its long carbon chains.
2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate can undergo several chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate primarily involves its interaction with biological membranes due to its lipophilic nature.
Upon entering biological systems:
These interactions can modulate enzyme activities and signal transduction pathways, influencing various cellular functions.
A thorough understanding of the physical and chemical properties of 2-Ethyl-2-[[(1-octadecyl)oxy]methyl]propane-1,3-diyl distearate is essential for predicting its behavior in various environments:
Property | Value |
---|---|
Boiling Point | Approximately °C (predicted) |
Density | g/cm³ (predicted) |
LogP | (estimated) |
Solubility | Insoluble in water; soluble in organic solvents |
These properties indicate that the compound is likely to be stable under various conditions but may have limited solubility in aqueous environments.
The applications of 2-Ethyl-2-[[(1-octadecyl)oxy]methyl]propane-1,3-diyl distearate are diverse:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: